2-Methyl-2-heptene
Overview
Description
2-Methyl-2-heptene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a seven-carbon chain with a methyl group attached to the second carbon atom, which also contains the double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2-Methyl-2-heptene is a chemical compound with the formula C8H16 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
It has been reported that this compound undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .
Biochemical Pathways
The formation of hydroperoxides suggests that it may be involved in oxidative processes .
Result of Action
The formation of hydroperoxides suggests that it may cause oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-2-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 2-methyl-2-heptyl halides using a strong base like potassium hydroxide or sodium ethoxide. This reaction also requires heat to drive the elimination process.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes, including this compound, using a catalyst such as zeolites at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-heptene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-methylheptane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: this compound reacts with halogens like chlorine or bromine to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Hydrohalogenation: The addition of hydrogen halides such as hydrogen chloride or hydrogen bromide to this compound results in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, thiazine dyes cation.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst.
Halogenation: Chlorine or bromine, room temperature.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide.
Major Products:
Oxidation: Hydroperoxides.
Hydrogenation: 2-Methylheptane.
Halogenation: Dihalides.
Hydrohalogenation: Alkyl halides.
Scientific Research Applications
2-Methyl-2-heptene has several scientific research applications, including:
Chemistry: It is used as a starting material in organic synthesis for the preparation of various compounds. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound is used in studies involving the interaction of alkenes with biological systems, particularly in understanding the mechanisms of enzyme-catalyzed reactions involving alkenes.
Medicine: Research on this compound includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
2-Methyl-2-heptene can be compared with other similar alkenes, such as:
2-Methyl-1-heptene: This compound has the double bond at the first carbon atom instead of the second. It exhibits similar reactivity but different regioselectivity in reactions.
2-Methyl-2-hexene: This compound has a shorter carbon chain but a similar structure with the double bond at the second carbon atom. It undergoes similar types of reactions but with different physical properties.
3-Methyl-2-heptene: This compound has the methyl group at the third carbon atom instead of the second. It exhibits different reactivity due to the position of the double bond and the methyl group.
Uniqueness of this compound: The unique structure of this compound, with the double bond at the second carbon atom and a seven-carbon chain, gives it distinct physical and chemical properties compared to its isomers and other similar alkenes .
Properties
IUPAC Name |
2-methylhept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNJTDVIIKRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211774 | |
Record name | 2-Methylhept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-97-4 | |
Record name | 2-Methyl-2-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylhept-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-HEPTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylhept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-methyl-2-heptene?
A1: this compound is an aliphatic alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. While specific spectroscopic data wasn't detailed within the provided abstracts, the presence of a double bond in its structure suggests characteristic peaks in infrared (IR) spectroscopy corresponding to C=C stretching vibrations. Further structural information could be obtained using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q2: How does this compound behave in catalytic hydrogenation reactions?
A2: Research suggests that this compound exhibits interesting behavior in the presence of palladium nanoparticle catalysts. [] Specifically, when in a mixture with 1-octene, palladium nanoparticles stabilized by alkylated polyethyleneimine preferentially reduce the less hindered double bond of 1-octene. [] This highlights the selectivity of these catalysts and their potential for chemoselective hydrogenation reactions.
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